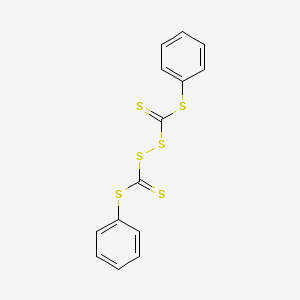
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is a complex organic compound characterized by the presence of multiple sulfur atoms and aromatic rings. This compound is notable for its unique structure, which includes phenylsulfanyl groups and disulfide linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione typically involves the reaction of thiophenol derivatives with carbon disulfide under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, which facilitate the formation of the disulfide bonds. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product, which is essential for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: A simpler compound with a single phenylsulfanyl group.
Diphenyl disulfide: Contains two phenyl groups linked by a disulfide bond.
Phenylsulfonyl compounds: Similar in structure but with sulfonyl groups instead of disulfide linkages
Uniqueness
Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is unique due to its complex structure, which includes multiple sulfur atoms and disulfide bonds. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
73505-23-4 |
|---|---|
Molecular Formula |
C14H10S6 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione |
InChI |
InChI=1S/C14H10S6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H |
InChI Key |
MNWZCTLPVYVRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)SSC(=S)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















